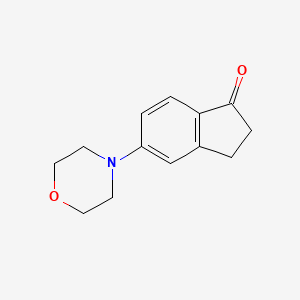

![molecular formula C11H8F3N3O B1391576 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1215670-87-3](/img/structure/B1391576.png)

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline

Vue d'ensemble

Description

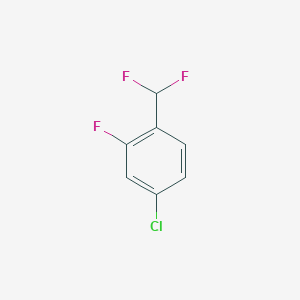

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a chemical compound with the CAS Number: 1215670-87-3 . It has a molecular weight of 255.2 and its IUPAC name is 4- { [4- (trifluoromethyl)-2-pyrimidinyl]oxy}aniline . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” and similar compounds often involves multi-step reactions . For instance, one study reported the design and synthesis of twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety through four-step reactions .

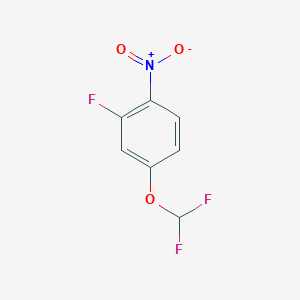

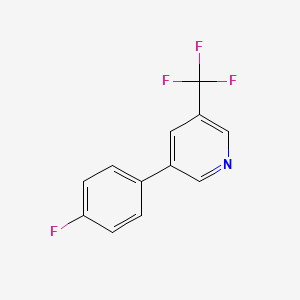

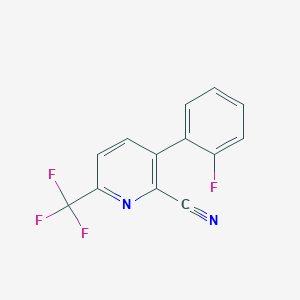

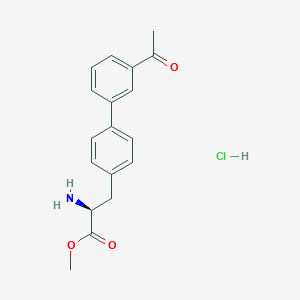

Molecular Structure Analysis

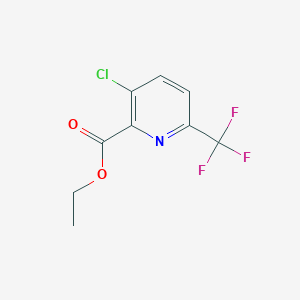

The InChI code for “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is 1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” are not detailed in the search results, it’s known that trifluoromethyl pyrimidine derivatives can be involved in various reactions. For example, they can be used in the preparation of aminopyridines through amination reactions .

Physical And Chemical Properties Analysis

“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a powder that is stored at room temperature . It has a molecular weight of 255.2 .

Applications De Recherche Scientifique

Antifungal Properties

This compound has been used in the synthesis of novel trifluoromethyl pyrimidine derivatives, which have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Activities

The synthesized trifluoromethyl pyrimidine derivatives have also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .

Anticancer Properties

These derivatives have shown certain anticancer activities against PC3, K562, Hela, and A549 . Another study also found that most of the target compounds exhibited moderate antitumor activity .

Synthesis of Novel Pyrimidine Derivatives

The compound is used in the synthesis of novel pyrimidine derivatives containing urea moiety . These derivatives have shown moderate antitumor activity .

Anti-proliferative Activity

One of the synthesized compounds, 2- ( (4- (4-ethylphenoxy)-6- (trifluoromethyl)pyrimidin-2-yl)thio)- N - ( (4-ethylphenyl)carba-moyl)acetamide, showed significant anti-proliferative activity against MGC-803 (human gastric carcinoma cell line) .

Anti-fibrotic Activity

Some compounds synthesized using “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal .

Mode of Action

It’s known that pyrimidine derivatives can interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Some pyrimidine derivatives have shown antifungal activity against certain species .

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-6-16-10(17-9)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVRZOKYHSJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)